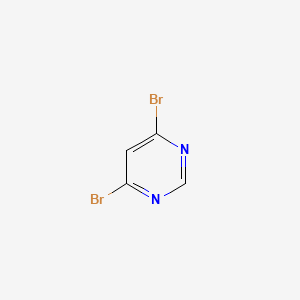

4,6-Dibromopyrimidine

Overview

Description

4,6-Dibromopyrimidine is an organic compound with the chemical formula C4H2Br2N2. It is a white to pale yellow crystalline solid that is soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform. The compound has a melting point of approximately 114-115 degrees Celsius and a density of about 2.25 g/cm³ . This compound is primarily used as an intermediate in chemical synthesis, particularly in the preparation of other compounds such as pesticides, drugs, and organic synthesis intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dibromopyrimidine typically involves the following steps :

Reaction with 2,4,6-Tribromopyrimidine: In the presence of a base, 2,4,6-tribromopyrimidine reacts with 2,4,6-trinitropyrimidine to generate 4,6-dinitropyrimidine.

Hydrogenation and Denitration: 4,6-dinitropyrimidine is refluxed with zinc powder, leading to the generation of 4,6-diiodopyrimidine through hydrogenation and denitration reactions.

Final Reaction: 4,6-diiodopyrimidine is then reacted with sulfoxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,6-Dibromopyrimidine undergoes various types of chemical reactions, including substitution reactions. One of the prominent reactions it undergoes is the Suzuki coupling reaction. In this reaction, this compound reacts with arylboronic acids in the presence of a palladium catalyst and a base to yield 4,6-diarylpyrimidines.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalyst, arylboronic acids, and a base.

Reaction Conditions: Typically carried out in an organic solvent under inert atmosphere.

Major Products

4,6-Diarylpyrimidines: These are the major products formed from the Suzuki coupling reaction involving this compound.

Scientific Research Applications

Pharmaceutical Applications

4,6-Dibromopyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects against various diseases.

- Antiviral Agents : Research has shown that derivatives of this compound exhibit antiviral properties. For instance, certain compounds have demonstrated efficacy in inhibiting viral replication by interfering with viral RNA polymerase activity. This mechanism is similar to that of established antiviral drugs like remdesivir.

- Anticancer Research : The compound is being investigated for its role in developing anticancer agents. Studies have indicated that modifications of this compound can lead to compounds that inhibit key proteins involved in cancer cell proliferation and survival .

Agrochemical Applications

In the agricultural sector, this compound is utilized in the formulation of agrochemicals.

- Herbicides and Fungicides : The compound's structure allows it to act as a precursor for developing herbicides and fungicides that enhance crop yield and protect against pests. Research has focused on optimizing these compounds for increased efficacy against specific agricultural challenges .

Material Science

The unique properties of this compound make it valuable in material science.

- Polymer Development : It is employed in synthesizing specialty polymers that exhibit enhanced thermal stability and chemical resistance. These materials are crucial for applications requiring durability under harsh conditions .

- Electronic Materials : The compound contributes to developing advanced semiconductors and conductive polymers. Its halogenated nature can modify the electronic properties of materials, making them suitable for various electronic applications .

Research and Development

In academic and industrial laboratories, this compound is a versatile reagent.

- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms and develop new synthetic pathways. Its reactivity profile allows scientists to explore various chemical transformations effectively .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of halogenated pyrimidines, including this compound. Certain derivatives exhibited significant inhibitory effects on viral replication in vitro, suggesting potential therapeutic applications against viral infections.

Case Study 2: Anticancer Activity

Research highlighted the interaction of this compound derivatives with enzymes involved in cellular processes related to cancer. These compounds were shown to inhibit pathways critical for cancer cell survival, indicating their potential as anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2,6-Dibromopyrimidine | Contains two bromine atoms | Different reactivity profile compared to fluorinated variants |

| 4-Fluoropyrimidine | Contains one fluorine atom | Less complex reactivity due to fewer halogens |

| 2,6-Difluoropyrimidine | Contains two fluorine atoms | Higher electronegativity may alter interaction dynamics |

The unique combination of bromine atoms in this compound imparts distinct chemical behaviors advantageous for specific synthetic applications.

Mechanism of Action

The mechanism of action of 4,6-Dibromopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate in various chemical reactions, facilitating the formation of new chemical bonds and structures. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

4,6-Dibromopyrimidine can be compared with other similar compounds, such as 2,5-Dibromopyrimidine, 2,6-Dibromopyridine, and 4,6-Dichloropyrimidine . These compounds share similar structural features but differ in their chemical reactivity and applications.

Similar Compounds

2,5-Dibromopyrimidine: Similar structure but different substitution pattern.

2,6-Dibromopyridine: Contains a pyridine ring instead of a pyrimidine ring.

4,6-Dichloropyrimidine: Similar structure but with chlorine atoms instead of bromine atoms

Biological Activity

4,6-Dibromopyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant data tables and findings from various studies.

This compound can be synthesized through several methods, including halogenation of pyrimidine derivatives. The compound's structure features two bromine atoms at the 4 and 6 positions of the pyrimidine ring, which significantly influences its reactivity and biological activity.

Common Synthesis Methods:

- Halogenation : Direct bromination of pyrimidine derivatives.

- Suzuki Coupling Reactions : Utilizing palladium-catalyzed reactions to introduce aryl groups at specific positions on the pyrimidine ring .

Biological Activity

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against a range of bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

Research has also highlighted the cytotoxic effects of this compound on various cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7) and found that it induces apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 20.3 |

| A549 | 18.7 |

The compound exhibited dose-dependent cytotoxicity, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential .

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in disease processes. For instance:

- AChE Inhibition : It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The IC50 for AChE inhibition was reported at approximately 10 µM.

- MAO Inhibition : The compound also demonstrated inhibitory activity against monoamine oxidase (MAO), with potential implications for mood disorders .

Case Studies

- Antimicrobial Evaluation : A study conducted by Marimuthu et al. (2016) synthesized several derivatives of dibromopyrimidine and evaluated their antimicrobial efficacy using the agar well-diffusion method. The results indicated that modifications at the pyrimidine ring could enhance antibacterial properties significantly .

- Cytotoxicity Assessment : Research published in Organic & Biomolecular Chemistry assessed the cytotoxic effects of dibromopyrimidine derivatives on various cancer cell lines. The findings suggested that structural variations could lead to improved anticancer activity, highlighting the importance of chemical modifications in drug design .

Properties

IUPAC Name |

4,6-dibromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPVZSXIONCAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602260 | |

| Record name | 4,6-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36847-10-6 | |

| Record name | 4,6-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dibromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.